Cas no 53906-36-8 ((+)-Biotinol)
(+)-Biotinol Chemical and Physical Properties
Names and Identifiers
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- 1H-Thieno[3,4-d]imidazol-2(3H)-one,tetrahydro-4-(5-hydroxypentyl)-, (3aS,4S,6aR)-
- (+)-Biotinol
- 1H-Thieno[3,4-d]imidazol-2(3H)-one,tetrahydro-4-(5-hydroxypentyl)-, [3aS-(3aa,4b,6aa)]-
- Biotinol
- D-Biotinol
- (3aS,4S,6aR)-4-(5-hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
- (3aS,4S,6aR)-Tetrahydro-4-(5-hydroxypentyl)-1H-thieno(3,4-d)imidazol-2(3H)-one
- UNII-N2GT586J33
- BS-32538
- (3aS,4S,6aR)-4-(5-hydroxypentyl)-hexahydro-1H-thieno[3,4-d]imidazol-2-one
- HY-W096159
- 53906-36-8
- (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
- BDBM50388927
- 1H-THIENO(3,4-D)IMIDAZOL-2(3H)-ONE, TETRAHYDRO-4-(5-HYDROXYPENTYL)-, (3AS-(3A.ALPHA.,4.BETA.,6A.ALPHA.))-
- 1H-Thieno(3,4-d)imidazol-2(3H)-one, tetrahydro-4-(5-hydroxypentyl)-, (3as-(3aalpha,4beta,6aalpha))-
- CS-0147812
- MFCD30532025
- (3aS,4S,6aR)-4-(5-Hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-2-one
- LCZC2366
- N2GT586J33
- CHEMBL2063398
- SCHEMBL6892316
- F75145
- Biotinol, D-
- (3aS,4S,6aR)-4-(5-hydroxypentyl)-hexahydrothieno[3,4-d]imidazol-2-one
- 1H-Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-4-(5-hydroxypentyl)-,(3aS,4S,6aR)-
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- MDL: MFCD30532025
- Inchi: 1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1
- InChI Key: RGIKRHKHRAAZIO-CIUDSAMLSA-N
- SMILES: S1C[C@H]2[C@@H]([C@@H]1CCCCCO)NC(N2)=O
Computed Properties
- Exact Mass: 230.10904
- Monoisotopic Mass: 230.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 500.0±35.0 °C at 760 mmHg
- Flash Point: 256.2±25.9 °C
- Solubility: Methanol
- PSA: 61.36
- Vapor Pressure: 0.0±2.9 mmHg at 25°C
(+)-Biotinol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer
(+)-Biotinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B539060-10mg |
(+)-Biotinol |
53906-36-8 | 10mg |
$ 127.00 | 2023-09-08 | ||
| TRC | B539060-50mg |
(+)-Biotinol |
53906-36-8 | 50mg |
$ 506.00 | 2023-09-08 | ||
| TRC | B539060-100mg |
(+)-Biotinol |
53906-36-8 | 100mg |
$ 885.00 | 2023-09-08 | ||
| abcr | AB491319-250 mg |
D-Biotinol, 95%; . |
53906-36-8 | 95% | 250mg |
€784.90 | 2023-05-18 | |
| abcr | AB491319-1 g |
D-Biotinol, 95%; . |
53906-36-8 | 95% | 1g |
€1634.90 | 2023-05-18 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-1-250mg |
D-Biotinol |
53906-36-8 | >95.00% | 250mg |
¥950.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-1-500mg |
D-Biotinol |
53906-36-8 | >95.00% | 500mg |
¥1780.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BBC-1-1g |
D-Biotinol |
53906-36-8 | >95.00% | 1g |
¥2640.0 | 2023-09-19 | |
| Key Organics Ltd | BS-32538-0.25g |
D-Biotinol |
53906-36-8 | >95% | 0.25g |
£323.00 | 2025-02-09 | |
| Chemenu | CM361788-250mg |
(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
53906-36-8 | 95%+ | 250mg |
$*** | 2023-05-30 |
(+)-Biotinol Suppliers
(+)-Biotinol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (+)-Biotinol
Professional Introduction to Compound CAS No. 53906-36-8 and Product Name: (+)-Biotinol
The compound with the CAS number 53906-36-8 is a highly specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. The product name, (+)-Biotinol, refers to a specific enantiomer of biotin, which is a vital water-soluble vitamin (B7) essential for various metabolic processes in living organisms. This introduction aims to provide a comprehensive overview of (+)-Biotinol, its chemical properties, biological significance, and the latest research applications.
Biotin, also known as vitamin B7 or coenzyme R, plays a crucial role in carboxylation reactions, which are fundamental to the synthesis of fatty acids, amino acids, and glucose. The enantiomer (+)-Biotinol is particularly interesting due to its chiral nature, which influences its interaction with biological systems. The CAS number 53906-36-8 uniquely identifies this compound, distinguishing it from other forms of biotin and its derivatives. This specificity is critical in pharmaceutical applications where enantiomeric purity can significantly impact efficacy and safety.
Recent advancements in synthetic chemistry have enabled the efficient production of (+)-Biotinol, making it more accessible for research and industrial applications. The synthesis of chiral compounds like (+)-Biotinol often involves complex catalytic processes, including asymmetric hydrogenation and chiral resolution techniques. These methods ensure high enantiomeric excess, which is essential for biological activity. The latest research in this area has focused on optimizing these synthetic routes to improve yield and reduce environmental impact.
The biological significance of (+)-Biotinol extends beyond its role as a vitamin. Studies have shown that biotin derivatives can act as probes in molecular biology and as therapeutic agents in various medical conditions. For instance, biotinylated antibodies are widely used in diagnostic assays due to their high affinity and specificity. The enantiomer (+)-Biotinol has been explored in the development of novel biomarkers for diseases such as diabetes and neurological disorders. Its ability to interact with biotin-dependent enzymes makes it a valuable tool in understanding metabolic pathways and enzyme mechanisms.
One of the most promising applications of (+)-Biotinol is in the field of drug development. Researchers are investigating its potential as a precursor for designing new therapeutic agents that target specific biological pathways. For example, biotin derivatives have shown promise in treating skin conditions by enhancing wound healing and reducing inflammation. The chiral nature of (+)-Biotinol allows for the design of enantiomerically pure drugs, which can minimize side effects and improve patient outcomes. This approach aligns with the growing trend in personalized medicine, where tailored treatments based on individual biological profiles are becoming increasingly important.
Moreover, the use of (+)-Biotinol in nanotechnology has opened up new avenues for drug delivery systems. Biotin-functionalized nanoparticles have been developed to enhance the bioavailability and targeted delivery of therapeutic agents. These innovations hold significant potential for treating conditions such as cancer, where precise drug delivery is crucial for maximizing efficacy while minimizing toxicity. The versatility of (+)-Biotinol as a functional group makes it an attractive candidate for integrating into advanced materials and devices.
The latest research also highlights the role of (+)-Biotinol in environmental science and sustainability. Biotin-based compounds have been used to develop eco-friendly catalysts that can replace traditional chemical processes with more sustainable alternatives. This aligns with global efforts to reduce carbon footprints and promote green chemistry practices. By leveraging the unique properties of (+)-Biotinol, scientists are paving the way for innovative solutions that address both health and environmental challenges.
In conclusion, the compound identified by CAS number 53906-36-8 and the product name (+)-Biotinol represent a cornerstone in modern chemical biology and pharmaceutical research. Its multifaceted applications span from diagnostic tools to therapeutic agents and sustainable technologies, underscoring its importance in advancing scientific knowledge and practical solutions. As research continues to uncover new possibilities, the potential of (+)-Biotinol remains boundless, offering hope for future breakthroughs that could transform multiple industries.
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